(3-Bromo-2-methylphenyl)methanol
Overview
Description
(3-Bromo-2-methylphenyl)methanol is a brominated aromatic compound with a methanol functional group. While the provided papers do not directly study this compound, they offer insights into similar brominated aromatic compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of (3-Bromo-2-methylphenyl)methanol.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of vicinal haloethers with a malononitrile group, as described in the second paper, indicates that methanol can act as both a solvent and a reactant, influencing the outcome of the synthesis . This suggests that in synthesizing (3-Bromo-2-methylphenyl)methanol, the choice of solvent and reactants would be critical to obtaining the desired product.
Molecular Structure Analysis
The first paper provides a theoretical study of a similar compound, (RS)-(3-bromophenyl)(pyridine-2yl)methanol, using Density Functional Theory (DFT) . The analysis of molecular structure through theoretical IR and normal mode analysis can be applied to (3-Bromo-2-methylphenyl)methanol to predict its vibrational frequencies and active sites. The study of frontier orbital gaps and molecular electrostatic potential maps can also help in understanding the reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds is influenced by the presence of the bromine atom, which can participate in various chemical reactions. The papers do not directly address the reactions of (3-Bromo-2-methylphenyl)methanol, but the synthesis of related compounds, such as the intermediates for S1P1 receptor agonists, demonstrates the potential for these molecules to undergo further functionalization and stereoselective reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-Bromo-2-methylphenyl)methanol can be inferred from the properties of structurally similar compounds. For example, the NMR spectroscopy data provided in the synthesis of vicinal haloethers can be useful in determining the chemical shifts and structural confirmation of (3-Bromo-2-methylphenyl)methanol . Additionally, the isolation of stereoisomers with high enantiomeric and diastereomeric excesses suggests that (3-Bromo-2-methylphenyl)methanol may also exist in different stereoisomeric forms, which could have distinct physical properties .
Scientific Research Applications
Antibacterial Properties of Bromophenols
Bromophenols derived from the marine red alga Rhodomela confervoides, including compounds similar to (3-Bromo-2-methylphenyl)methanol, have demonstrated significant antibacterial activity. Compound 5 from this study was particularly effective against various bacterial strains (Xu et al., 2003).
Methanol in Biological Systems
Influence of Methanol on Lipid Dynamics
Methanol, a common solvent in biological studies, has been shown to significantly affect lipid dynamics in biological membranes. This finding highlights the importance of solvent choice in biomembrane and proteolipid studies (Nguyen et al., 2019).
Chemistry and Synthesis
Engineering E. coli for Chemical Production Using Methanol
Research has shown that Escherichia coli can be engineered to convert methanol into specialty chemicals, demonstrating the potential of methanol as a substrate for chemical production (Whitaker et al., 2017).
Safety And Hazards
The safety information for “(3-Bromo-2-methylphenyl)methanol” indicates that it is classified under the GHS07 hazard class. The hazard statements for this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
(3-bromo-2-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDXDWXAAQXHLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434495 | |
Record name | (3-BROMO-2-METHYLPHENYL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-methylphenyl)methanol | |
CAS RN |
83647-43-2 | |
Record name | 3-Bromo-2-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83647-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-BROMO-2-METHYLPHENYL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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